2-Amino-3-methoxyphenol

Description

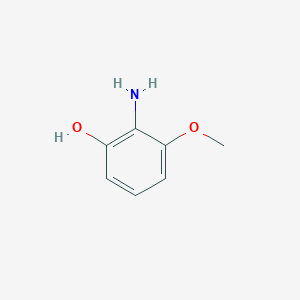

2-Amino-3-methoxyphenol (CAS 40925-69-7) is an aromatic organic compound with the molecular formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol . Structurally, it consists of a phenol ring substituted with an amino (-NH₂) group at position 2 and a methoxy (-OCH₃) group at position 2. This compound is utilized in synthetic organic chemistry and pharmaceutical research, particularly as a precursor or intermediate in the synthesis of heterocyclic compounds and kinase inhibitors (e.g., PD98059, a MEK inhibitor) .

Properties

IUPAC Name |

2-amino-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHKWRIKVUJPMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614834 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40925-69-7 | |

| Record name | 2-Amino-3-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-methoxyphenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyphenol (guaiacol) followed by reduction. The nitration step introduces a nitro group (-NO2) at the ortho position relative to the methoxy group, forming 2-methoxy-3-nitrophenol. This intermediate is then reduced to this compound using reducing agents such as iron powder and hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reduction reactions can further modify the amino group, converting it to other functional groups such as hydroxylamine.

Substitution: Electrophilic aromatic substitution reactions can occur, where the amino and methoxy groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Reduction: Iron powder and hydrochloric acid for nitro group reduction.

Substitution: Halogenating agents like bromine (Br2) in the presence of a catalyst.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Hydroxylamine derivatives.

Substitution: Halogenated phenols.

Scientific Research Applications

Chemistry

2-Amino-3-methoxyphenol serves as a precursor in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form quinones or other derivatives.

- Reduction : Capable of being reduced to corresponding amines.

- Substitution Reactions : Engages in electrophilic aromatic substitution, making it useful in synthetic organic chemistry.

Biology

This compound has been investigated for its potential biological activities:

- Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for developing antimicrobial agents.

- Antioxidant Effects : Demonstrates significant antioxidant activity, crucial for protecting against oxidative stress-related conditions.

Medicine

Research indicates that this compound may have therapeutic applications:

- Neuroprotective Effects : Influences neurotransmitter systems (dopamine and serotonin), suggesting potential use in treating mood disorders and neurodegenerative diseases.

- Potential Antidepressant Activity : Animal studies have shown improvements in mood-related behaviors, indicating its role as a possible antidepressant.

Case Studies

-

Neurodegenerative Disease Models :

- In vitro studies demonstrated that this compound protects neuronal cells from apoptosis induced by oxidative stress. This suggests its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's.

-

Mood Disorders :

- Research involving animal models indicated that administration of this compound improved mood-related behaviors, supporting its potential role as an antidepressant or anxiolytic agent.

Research Findings

Recent investigations have yielded promising insights into the applications of this compound:

- A study reported a significant reduction in markers of oxidative stress in neuronal cell cultures treated with this compound while enhancing cell viability under stress conditions.

- Another study focused on its interaction with serotonin receptors, revealing that it may act as a partial agonist, further supporting its potential in treating mood disorders.

Mechanism of Action

The mechanism of action of 2-amino-3-methoxyphenol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. In chemical reactions, the electron-donating nature of the methoxy group and the electron-withdrawing nature of the amino group affect the reactivity of the benzene ring, directing electrophilic substitution to specific positions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Aminophenols

o-Aminophenol (2-Aminophenol)

- CAS : 95-55-6

- Molecular Formula: C₆H₇NO

- Properties: Off-white powder, ≥99% purity. Soluble in polar solvents like water and ethanol.

- Applications : Used in dye synthesis and as a photographic developer .

m-Aminophenol (3-Aminophenol)

Comparison :

- Solubility: Unlike 2-amino-3-methoxyphenol, m-aminophenol exhibits temperature-dependent solubility in water.

- Substituent Effects: The methoxy group in this compound enhances steric hindrance and alters electronic properties compared to unsubstituted aminophenols.

Methoxy-Substituted Aminophenol Derivatives

4-Amino-2-methoxyphenol

- CAS : 52200-90-5

- Purity : 98%

- Properties: Structural isomer with methoxy at position 2 and amino at position 3. Available as a hydrochloride salt .

5-Amino-2-methoxyphenol

- CAS : 1687-53-2

- Purity : 97%

- Properties: Amino group at position 5; used in specialty chemical synthesis .

Comparison :

- Reactivity: The position of the amino group significantly impacts reactivity. For example, this compound is more reactive in electrophilic substitution at position 4 due to directing effects of the amino and methoxy groups.

- Stability: Hydrochloride salts of positional isomers (e.g., this compound hydrochloride, CAS 54390-59-9) exhibit improved stability for storage .

Functionalized Derivatives

2-((3-Amino-4-methoxyphenyl)amino)ethanol

- CAS : 83763-47-7

- Molecular Formula : C₉H₁₄N₂O₂

- Applications: Used in hair dye formulations due to its ethanolamine moiety .

PD98059 (2-(this compound)-oxanaphthalen-4-one)

- Role: A MEK1 inhibitor derived from this compound. Demonstrates the compound’s utility in biochemical research .

Comparison :

- Complexity : Derivatives like PD98059 have enhanced biological activity due to extended conjugation, unlike the parent compound.

- Commercial Availability: this compound is listed as discontinued in some catalogs (e.g., CymitQuimica), whereas derivatives remain available for niche applications .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Solubility | Key Applications |

|---|---|---|---|---|---|

| This compound | 40925-69-7 | C₇H₉NO₂ | 139.15 | Soluble in DMSO, ethanol | Pharmaceutical intermediates |

| o-Aminophenol | 95-55-6 | C₆H₇NO | 109.13 | Water, ethanol | Dye synthesis |

| m-Aminophenol | 591-27-5 | C₆H₇NO | 109.13 | Hot water, ethanol | Agrochemicals |

| 4-Amino-2-methoxyphenol | 52200-90-5 | C₇H₉NO₂ | 139.15 | Hydrochloride salt soluble | Specialty chemicals |

| PD98059 | - | C₁₉H₁₈N₂O₄ | 338.36 | DMSO | MEK inhibition studies |

Key Research Findings

- Synthetic Utility: this compound serves as a versatile building block for kinase inhibitors, highlighting its role in medicinal chemistry .

- Stability Challenges: Unlike its hydrochloride derivatives, the free base form of this compound is sensitive to oxidation, necessitating careful storage .

Biological Activity

2-Amino-3-methoxyphenol, also known as 3-amino-2-methoxyphenol or PD98059, is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and research findings.

Primary Mechanism

this compound primarily acts as a selective inhibitor of mitogen-activated protein kinase kinase (MEK), specifically targeting MEK1 and MEK2. By inhibiting these kinases, it disrupts the downstream signaling pathways involved in cell proliferation and survival, which are crucial in various diseases such as cancer .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting the translocation of the p47phox protein to the cell membrane in phagocytes. This action reduces the generation of reactive oxygen species (ROS), thereby attenuating inflammatory responses in human airway cells.

Biochemical Pathways

The compound's phenolic structure enables it to act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It interacts with various enzymes, influencing biochemical pathways related to inflammation and cellular signaling .

Pharmacokinetics

Absorption and Distribution

this compound has shown high gastrointestinal absorption and the ability to cross the blood-brain barrier. This pharmacokinetic profile suggests potential applications in treating neurological disorders.

Metabolism

The compound undergoes metabolic processes that yield N-acetylated metabolites detectable in urine, indicating its metabolic relevance in biological systems .

Antioxidant Properties

The antioxidant capacity of this compound has been demonstrated through various assays. It effectively scavenges free radicals and modulates oxidative stress markers in different cell types.

Antimicrobial Activity

Studies have highlighted its potential antimicrobial effects. For instance, derivatives of this compound have been evaluated for their activity against Mycobacterium tuberculosis, showcasing promising results in vitro but limited efficacy in vivo due to metabolic instability .

Cytotoxicity and Genotoxicity

The genotoxic potential of this compound has been assessed through several studies. In vitro tests indicated weak mutagenicity under specific conditions, while other assays showed no significant genotoxic effects at certain concentrations .

Case Studies

- Anti-inflammatory Study : A study involving human airway epithelial cells demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests its potential role in managing inflammatory diseases like asthma.

- Antimycobacterial Activity : In a phenotypic screening study against Mycobacterium tuberculosis, derivatives of this compound were identified as hits but required further optimization for solubility and metabolic stability to enhance their efficacy .

Data Tables

Q & A

Q. What are the recommended safety protocols for handling 2-amino-3-methoxyphenol in laboratory settings?

Based on analogous compounds (e.g., 4-(2-aminoethyl)-2-methoxyphenol), this compound likely requires handling under controlled ventilation with personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. GHS classification for similar aminophenol derivatives indicates risks of skin/eye irritation (Category 2) and organ toxicity (Category 3) . First-aid measures for accidental exposure include immediate flushing with water (15+ minutes for skin/eyes) and medical consultation if symptoms persist. Avoid release into waterways due to potential environmental hazards .

Q. What synthetic routes are commonly employed for this compound, and how can reaction yields be optimized?

Synthesis typically involves methoxylation of 2-aminophenol derivatives or selective reduction of nitro precursors. For example, Pd-catalyzed coupling or diazotization followed by hydrolysis may be used. Yield optimization requires precise control of reaction conditions (e.g., pH, temperature) and purification via recrystallization (hot water/alcohol mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) . Purity validation through HPLC (C18 column, UV detection at 254 nm) or NMR (aromatic proton integration) is critical .

Advanced Research Questions

Q. How does this compound function as a MEK inhibitor in cell signaling studies, and what experimental controls are essential?

The derivative PD98059 (2-(this compound)-oxanaphthalen-4-one) is a well-characterized MEK1 inhibitor that blocks ERK phosphorylation. When using this compound or its analogs, researchers must validate target specificity by including:

Q. What analytical challenges arise in characterizing this compound’s stability under varying pH and temperature conditions?

The compound’s phenolic and amino groups make it susceptible to oxidation and hydrolysis. Accelerated stability studies should employ:

- High-performance liquid chromatography (HPLC) with photodiode array detection to monitor degradation products.

- Mass spectrometry (ESI-MS) to identify oxidative byproducts (e.g., quinone formation).

- Buffered solutions (pH 4–8) stored at 4°C, 25°C, and 40°C to assess shelf-life .

Q. How can contradictory data on this compound’s biological activity be resolved in mechanistic studies?

Discrepancies in activity (e.g., antibacterial vs. cytotoxic effects) may stem from assay-specific variables:

- Solvent selection : DMSO concentrations >0.1% can artifactually inhibit cell growth.

- Strain variability : Test multiple bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines.

- Redox interference : Use ROS scavengers (e.g., NAC) to differentiate between direct and oxidative mechanisms .

Q. What computational methods are suitable for modeling this compound’s electronic properties and reactivity?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict electron density distributions, HOMO-LUMO gaps, and reactive sites. Correlation-energy functionals like Colle-Salvetti are effective for modeling intermolecular interactions (e.g., hydrogen bonding with biological targets) . Validation against experimental UV-Vis or IR spectra is advised .

Methodological Notes

- Structural Confirmation : Always cross-validate synthetic products using H/C NMR and high-resolution mass spectrometry (HRMS) .

- Biological Assays : Include cytotoxicity assays (e.g., MTT) alongside activity studies to rule out false positives .

- Data Reproducibility : Document batch-specific purity levels (≥95% by HPLC) and solvent lot numbers to mitigate variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.